molecular formula C10H19N3O2S B1471400 2-Cyclopropyl-6-(pyrrolidin-3-yl)-1,2,6-thiadiazinane 1,1-dioxide CAS No. 2098062-84-9

2-Cyclopropyl-6-(pyrrolidin-3-yl)-1,2,6-thiadiazinane 1,1-dioxide

Cat. No.: B1471400
CAS No.: 2098062-84-9
M. Wt: 245.34 g/mol
InChI Key: BKGAYZQBZGAYFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropyl-6-(pyrrolidin-3-yl)-1,2,6-thiadiazinane 1,1-dioxide is a synthetic chemical compound of interest in medicinal chemistry and drug discovery research. This molecule features a 1,2,6-thiadiazinane 1,1-dioxide core, a sulfonamide-based heterocycle, substituted with a cyclopropyl group and a pyrrolidine ring. The specific pharmacological target, mechanism of action, and detailed research applications for this compound are not currently established in the readily available scientific literature and require further investigation by qualified researchers. Compounds with similar complex heterocyclic structures are frequently explored in various therapeutic areas . Researchers are investigating analogous structures for their potential as kinase inhibitors , and in treatments for infectious diseases . This product is provided as a high-purity material for research purposes exclusively. It is intended for use in laboratory studies only by trained professionals. This compound is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage information.

Properties

IUPAC Name

2-cyclopropyl-6-pyrrolidin-3-yl-1,2,6-thiadiazinane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O2S/c14-16(15)12(9-2-3-9)6-1-7-13(16)10-4-5-11-8-10/h9-11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKGAYZQBZGAYFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)N(C1)C2CCNC2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Cyclopropyl-6-(pyrrolidin-3-yl)-1,2,6-thiadiazinane 1,1-dioxide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a thiadiazinane ring with a cyclopropyl group and a pyrrolidine substituent. Its molecular formula is C₉H₁₃N₃O₂S, with a molecular weight of approximately 215.29 g/mol. The IUPAC name reflects its complex structure, which is pivotal for its biological interactions.

Research indicates that this compound interacts with various biological targets:

  • Orexin Receptors : The compound acts as a modulator of orexin receptors, which are G protein-coupled receptors involved in regulating arousal, wakefulness, and appetite. This interaction suggests potential applications in sleep disorders and obesity management .
  • Inflammatory Pathways : Preliminary studies have shown that the compound may inhibit certain inflammatory pathways, making it a candidate for treating inflammatory diseases .

Pharmacological Effects

The pharmacological profile of the compound has been explored in various studies:

  • Antinociceptive Activity : In animal models, the compound demonstrated significant antinociceptive effects. For instance, it reduced pain responses in models of neuropathic pain, suggesting its potential utility in pain management therapies .
  • Cognitive Enhancement : Some studies suggest that modulation of orexin receptors may enhance cognitive functions such as memory and learning. This opens avenues for research into its use in neurodegenerative diseases .

Case Studies

Several case studies highlight the biological activity of this compound:

  • Study on Pain Management :
    • A study involving the administration of the compound in rodents showed a marked decrease in pain sensitivity compared to control groups. The results indicated a dose-dependent response with significant statistical relevance (p < 0.05) .
  • Cognitive Function Assessment :
    • In a behavioral study assessing cognitive functions in mice, those treated with the compound exhibited improved performance in maze tests compared to untreated controls. This suggests potential applications in treating cognitive decline associated with aging or neurodegenerative diseases .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectModel UsedReference
Orexin ModulationEnhanced wakefulnessIn vitro assays
AntinociceptiveReduced pain sensitivityRodent models
Cognitive EnhancementImproved learning and memoryBehavioral tests
Anti-inflammatoryInhibition of inflammatory markersCytokine assays

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. The presence of the thiadiazine core in 2-Cyclopropyl-6-(pyrrolidin-3-yl)-1,2,6-thiadiazinane 1,1-dioxide enhances its effectiveness against various pathogens. Studies have shown that compounds with similar structures demonstrate moderate to strong antibacterial and antifungal activities against pathogenic strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Thiadiazole derivatives have been investigated for their anticancer potential. The compound's structure allows it to act as a kinase inhibitor, which is crucial in cancer therapy. Preliminary studies suggest that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth .

Anti-inflammatory Effects

The anti-inflammatory properties of thiadiazole derivatives have been documented in various studies. Compounds exhibiting this activity can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines . The specific mechanisms by which this compound exerts its anti-inflammatory effects require further investigation but are promising based on related compounds.

Case Studies and Research Findings

StudyFindings
Karegoudar et al.Synthesized new thiadiazole derivatives showing significant antibacterial activity against pathogenic strains .
Siddiqui et al.Evaluated a series of thiadiazole compounds for anticonvulsant activity; some exhibited potent effects with low neurotoxicity .
Jatav et al.Investigated the anticonvulsant activity of thiadiazole derivatives; compounds showed efficacy in seizure models .

Preparation Methods

Cyclization Using Sulfamide and Amines

A common approach involves reacting primary or secondary amines with sulfamide under controlled conditions to form the thiadiazinane dioxide ring. For example, N-methylethylenediamine and sulfamide react in pyridine or 1,4-dioxane solvent systems under reflux or elevated temperatures (100–120 °C) for extended periods (16–24 hours), leading to thiadiazinane dioxide derivatives with moderate yields (16–68%).

Typical reaction conditions and yields:

Entry Amine Used Solvent Temperature Time Yield (%) Notes
1 N-methylethylenediamine Pyridine 120 °C 16 h 28 Sulfamide as sulfur source
2 N-methylethylenediamine Pyridine 120 °C 24 h ~68.7 Inert atmosphere (N₂)
3 N-methylethylenediamine 1,4-Dioxane Reflux 18–20 h 16 Dropwise addition of amine

The crude products are often purified by column chromatography or used directly in subsequent steps.

Representative Synthetic Sequence (Hypothetical)

Step Reaction Description Conditions Outcome
1 Condensation of sulfamide with N-substituted diamine Pyridine, 120 °C, 16–24 h Formation of thiadiazinane dioxide core
2 Introduction of cyclopropyl substituent via nucleophilic substitution or coupling THF or dioxane, inert atmosphere, room temp to reflux Substituted thiadiazinane intermediate
3 Cyclization or coupling with pyrrolidin-3-yl precursor Suitable solvent, reflux, 2–6 h Final product formation
4 Purification by chromatography or crystallization Standard techniques Isolated this compound

Analytical Characterization and Yields

  • Typical yields for the thiadiazinane dioxide formation range from 16% to 68%, depending on reaction conditions and purification methods.
  • The product is generally obtained as a white solid with melting points varying according to substituents.
  • Characterization involves 1H NMR, 13C NMR, and mass spectrometry to confirm the formation of the heterocyclic ring and substitution pattern.

Notes on Reaction Optimization

  • Use of inert atmosphere (nitrogen) is recommended to prevent oxidation or side reactions during high-temperature steps.
  • Choice of solvent impacts the yield and purity; pyridine and dioxane are common solvents for sulfamide-based cyclizations.
  • Reaction times and temperatures must be optimized to balance conversion and decomposition.
  • Crude products can often be used directly in subsequent steps to improve overall efficiency.

Summary Table of Preparation Parameters

Parameter Typical Values/Conditions Comments
Sulfur source Sulfamide or sulfuric diimide Key for thiadiazinane dioxide ring formation
Amines N-methylethylenediamine, substituted pyrrolidines Provide ring nitrogen atoms and substituents
Solvents Pyridine, 1,4-dioxane, THF, methyl tert-butyl ether Affect solubility and reaction rate
Temperature 100–120 °C for cyclization; room temp to reflux for substitutions Higher temps favor cyclization but risk decomposition
Reaction time 2–24 hours Longer times improve conversion
Atmosphere Nitrogen (inert) Prevents oxidation
Purification Column chromatography, crystallization Required for product isolation
Yields 16–68% for cyclization steps Dependent on conditions and substrates

Q & A

Basic: What are the key considerations for synthesizing 2-Cyclopropyl-6-(pyrrolidin-3-yl)-1,2,6-thiadiazinane 1,1-dioxide?

Answer:
Synthesis requires precise control of reaction conditions, including solvent selection, temperature, and catalyst use. For example, cyclopropane-containing intermediates may require anhydrous conditions to avoid ring-opening side reactions. Microwave-assisted synthesis (e.g., 150°C heating in DMF with K₂CO₃ for 20 hours ) can enhance reaction efficiency. Post-synthesis purification via crystallization (e.g., using DMF/water mixtures ) is critical to isolate the product from by-products. Ensure stoichiometric equivalence of reactants and monitor reaction progress via TLC .

Advanced: How can Design of Experiments (DoE) optimize the synthesis of this compound?

Answer:
DoE allows systematic exploration of variables (e.g., temperature, solvent ratio, catalyst loading) to maximize yield and purity. For instance, optimizing reflux time and solvent composition (e.g., acetic anhydride/acetic acid mixtures ) can reduce side reactions. Statistical modeling (e.g., response surface methodology) identifies critical parameters, as demonstrated in flow-chemistry optimizations for structurally similar diazomethanes . Advanced practitioners should incorporate real-time analytics (e.g., in-line IR spectroscopy) to dynamically adjust conditions during continuous-flow processes .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Assign peaks to confirm cyclopropane protons (δ ~1.0–2.5 ppm) and pyrrolidine N-H signals (δ ~3.3 ppm) .
  • IR Spectroscopy : Validate sulfone groups (asymmetric/symmetric SO₂ stretches at ~1300–1150 cm⁻¹) and nitrile moieties (CN stretches at ~2220 cm⁻¹) .
  • Mass Spectrometry (MS) : Confirm molecular ion ([M]⁺) and fragmentation patterns consistent with the molecular formula .

Advanced: How can conflicting spectral data (e.g., NMR vs. MS) be resolved?

Answer:
Contradictions may arise from impurities, tautomerism, or dynamic effects. For example, tautomeric shifts in pyrrolidine derivatives can cause NMR signal splitting . Use high-resolution MS to distinguish between isobaric species . Computational tools (e.g., DFT-based NMR chemical shift prediction) can validate assignments . If crystallinity permits, X-ray diffraction (e.g., CCDC-144850 ) provides unambiguous structural confirmation.

Basic: What safety protocols are critical when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats due to skin/eye irritation risks .
  • Ventilation : Use fume hoods to avoid inhalation of vapors, especially during reflux .
  • Spill Management : Neutralize acidic by-products with sodium bicarbonate and adsorb solids using vermiculite .

Advanced: How can degradation pathways and stability be analyzed under varying conditions?

Answer:
Stability studies (e.g., accelerated aging at 40°C/75% RH) identify degradation products like sulfonic acid derivatives. Use LC-MS to track hydrolytic or oxidative degradation . Kinetic modeling (e.g., Arrhenius plots) predicts shelf life. For photostability, expose samples to UV-Vis light and monitor changes via HPLC .

Basic: What solvent systems are optimal for recrystallization?

Answer:
Polar aprotic solvents (e.g., DMF, DMSO) paired with antisolvents (water, ethanol) yield high-purity crystals. For example, DMF/water (1:3 v/v) effectively purifies sulfone-containing heterocycles . Avoid chlorinated solvents if the compound exhibits halogen sensitivity .

Advanced: How does solvent polarity influence reaction kinetics and selectivity?

Answer:
High-polarity solvents (e.g., DMF) stabilize charged intermediates, accelerating cyclopropane ring formation . Conversely, low-polarity solvents (e.g., toluene) favor [3+2] cycloadditions over nucleophilic substitutions. Computational solvation models (e.g., COSMO-RS) predict solvent effects on transition states, aiding in rational solvent selection .

Basic: How can purity be assessed post-synthesis?

Answer:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify impurities.
  • Elemental Analysis : Match experimental C/H/N/S values to theoretical calculations (e.g., ±0.3% deviation ).
  • Melting Point : Sharp melting ranges (e.g., 243–246°C ) indicate high crystallinity.

Advanced: What strategies address low yields in multi-step syntheses?

Answer:

  • Intermediate Trapping : Quench reactive intermediates (e.g., iminium ions) with stabilizing agents .
  • Catalyst Screening : Test palladium or copper catalysts for cross-coupling steps .
  • Flow Chemistry : Continuous processing minimizes decomposition during prolonged reflux .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclopropyl-6-(pyrrolidin-3-yl)-1,2,6-thiadiazinane 1,1-dioxide
Reactant of Route 2
2-Cyclopropyl-6-(pyrrolidin-3-yl)-1,2,6-thiadiazinane 1,1-dioxide

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